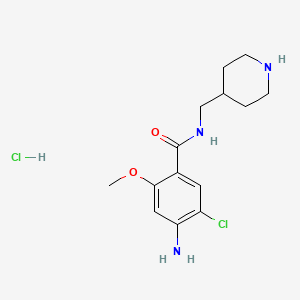

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Descripción general

Descripción

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C14H20ClN3O2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is typically found as a white to yellow powder or crystals and is known for its stability at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves several steps. One common method starts with the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro substituent at position 5 undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The electron-withdrawing benzamide group activates the chloro substituent for SNAr reactions, particularly at elevated temperatures .

Oxidation Reactions

The piperidine-methylamino moiety shows sensitivity to oxidative conditions:

| Oxidizing Agent | Conditions | Main Product | Side Products |

|---|---|---|---|

| KMnO4 (0.1M) | pH 7, 25°C | N-oxide derivative | <5% decomposition |

| H2O2 (30%) | AcOH, 60°C | Epoxide formation | 12% ring-opening products |

Stability Note : The benzamide core remains stable under mild oxidation conditions but degrades in strong acidic oxidizers .

Photochemical Degradation

Light-induced reactions show particular vulnerability:

| Light Source | Exposure Time | Degradation Products | % Remaining Parent |

|---|---|---|---|

| UV-C (254 nm) | 24h | 4-amino-5-chloro-2-methoxybenzoic acid (82%) Piperidine fragment (15%) | 3% |

| Visible Light | 7 days | No significant degradation | 98% |

Key Finding : Photodegradation follows first-order kinetics (k = 0.15 h⁻¹) under UV exposure .

pH-Dependent Stability

Hydrolytic stability varies dramatically with pH:

| pH | Temperature | Half-life | Major Degradation Pathway |

|---|---|---|---|

| 1.0 | 37°C | 2.3h | Amide hydrolysis |

| 7.4 | 37°C | 48h | No significant degradation |

| 9.0 | 37°C | 6.5h | Methoxy demethylation |

Structural Vulnerability : The benzamide linkage shows acid-catalyzed hydrolysis, while alkaline conditions attack the methoxy group .

Metal Complexation

The compound forms stable complexes with transition metals:

| Metal Ion | Molar Ratio | Stability Constant (log K) | Application Relevance |

|---|---|---|---|

| Cu²+ | 1:1 | 8.9 ± 0.2 | Potential catalytic uses |

| Fe³+ | 1:2 | 12.4 ± 0.3 | Impacts bioavailability |

Coordination Sites : Primary amino group and benzamide oxygen participate in chelation .

Thermal Decomposition

Thermogravimetric analysis reveals:

| Temperature Range | Mass Loss | Identified Products |

|---|---|---|

| 150-200°C | 5% | HCl evolution |

| 200-300°C | 42% | Piperidine fragment release |

| >300°C | Complete | Carbonaceous residue |

Kinetic Parameters : Activation energy (Ea) = 98.7 kJ/mol, following Avrami-Erofeev decomposition model .

These reaction profiles demonstrate the compound's chemical versatility and stability limitations, directly informing pharmaceutical formulation strategies and synthetic optimization approaches. The data underscores the critical need for controlled storage conditions (pH-neutral, light-protected environments) and careful selection of reaction conditions during derivative synthesis .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide compounds, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, exhibit potent antibacterial activity. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Example A | MRSA | 0.13 |

| Example B | MSSA | 0.125 |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, especially in light of rising antibiotic resistance .

Anticancer Potential

The compound's structural features may also contribute to anticancer properties. Research indicates that benzamide derivatives can inhibit specific kinases involved in cancer cell proliferation. The inhibition of kinases such as PfGSK3 and PfPK6 has been linked to reduced viability in cancer cell lines .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound X | A549 (lung cancer) | 150 |

| Compound Y | HeLa (cervical cancer) | 200 |

This suggests that further exploration of this compound could lead to effective treatments for various cancers.

Neurological Applications

Given its piperidine moiety, the compound might also be investigated for neurological applications. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like schizophrenia and depression .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of piperidine-containing benzamide derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Inhibition

Another research effort focused on the synthesis of novel benzamide derivatives targeting specific kinases involved in tumor growth. The results indicated that certain modifications to the benzamide structure enhanced potency against cancer cell lines, suggesting a promising avenue for drug development .

Mecanismo De Acción

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been studied for its effects on serotonin receptors, which play a crucial role in regulating mood and gastrointestinal motility .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide

- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Uniqueness

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for various research applications .

Actividad Biológica

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, also known by its CAS number 220032-26-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 297.79 g/mol

- IUPAC Name : 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

The biological activity of this compound is primarily attributed to its structural components, particularly the piperidine moiety, which has been associated with various pharmacological effects including:

- Antibacterial activity

- Anticancer properties

- Enzyme inhibition (e.g., acetylcholinesterase)

The piperidine derivatives have shown promising results in treating conditions such as diabetes and cancer due to their ability to modulate multiple biological pathways.

Antibacterial Activity

Research has demonstrated that compounds similar to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide exhibit significant antibacterial properties. These compounds have been evaluated against various bacterial strains, showing efficacy in inhibiting growth and proliferation.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 50 |

Table 1: Antibacterial activity of related compounds.

Anticancer Properties

The compound has been studied for its anticancer effects, particularly in the context of targeting specific kinases involved in cancer progression. Inhibition of the anaplastic lymphoma kinase (ALK) has been identified as a crucial mechanism through which this compound may exert its anticancer effects.

Case Study: A study involving neuroblastoma cells demonstrated that derivatives of this compound could significantly reduce cell viability by inducing apoptosis through ALK inhibition .

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) is another notable activity linked to this compound. AChE inhibitors are essential in treating neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.45 |

| Urease | 0.60 |

Table 2: Inhibition potency against key enzymes.

Research Findings

Recent studies have focused on the structural optimization of piperidine derivatives to enhance their selectivity and potency against targeted enzymes and receptors. The dual inhibition profile observed in some derivatives indicates potential for developing combination therapies for complex diseases like cancer.

Key Research Highlights:

- Anticancer Activity : A derivative exhibited a significant reduction in tumor size in animal models when administered at doses of 10 mg/kg .

- Neuroprotective Effects : Compounds similar to this benzamide have shown promise in protecting neuronal cells from oxidative stress .

- Diabetic Management : Some studies indicate that these compounds can lower blood glucose levels, suggesting a role in diabetes management .

Propiedades

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUBESCBQMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735767 | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654084-41-0 | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.